molecular formula C10H18N2O2 B2383961 3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one CAS No. 2097866-42-5

3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one

Cat. No.: B2383961
CAS No.: 2097866-42-5
M. Wt: 198.266
InChI Key: BGPSSJUTDCUHAP-UHFFFAOYSA-N
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Description

3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of hydroxyl and ketone functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 3-hydroxyproline, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a series of nucleophilic substitution reactions, often involving intermediates like 1-methylpiperidin-2-one.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrrolidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Lacks the piperidine ring and hydroxyl group.

Biological Activity

3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one is a heterocyclic organic compound characterized by the presence of both pyrrolidine and piperidine rings. Its molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of 198.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its functional groups, which enable it to interact with various biological targets. The hydroxyl and ketone groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activities. This compound may inhibit enzyme activity or alter receptor signaling pathways, which could contribute to its therapeutic effects.

Research Findings

Several studies have investigated the biological properties of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, particularly in models of chronic inflammation. In vitro assays demonstrated its ability to reduce pro-inflammatory cytokine production .
  • Neurological Applications : Given its structural similarity to known neuroactive compounds, this compound is being studied for its potential role in treating neurological disorders. It acts as an intermediate in the synthesis of pharmaceuticals targeting conditions such as anxiety and depression .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of piperidine compounds included this compound. The results indicated that this compound showed significant activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Activity
This compound32Moderate
Penicillin16High
Tetracycline64Moderate

Study 2: Inflammatory Response Modulation

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may have potential as an anti-inflammatory agent .

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound8090

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Ring : Starting from precursors such as 3-hydroxyproline through cyclization reactions.
  • Introduction of Piperidine Ring : Achieved via nucleophilic substitution reactions involving intermediates like 1-methylpiperidin-2-one.
  • Hydroxylation : The introduction of the hydroxyl group is accomplished through selective oxidation using reagents like hydrogen peroxide .

Properties

IUPAC Name

3-(3-hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-5-2-3-9(10(11)14)12-6-4-8(13)7-12/h8-9,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPSSJUTDCUHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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